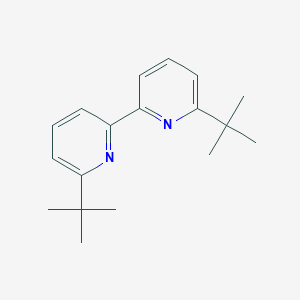

6,6'-二叔丁基-2,2'-联吡啶

描述

6,6’-Di-tert-Butyl-2,2’-bipyridine is an organic compound . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) . It is also a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .

Synthesis Analysis

The synthesis of 2,6-Di-tert-butylpyridine, a related compound, is prepared by the reaction of tert-butyllithium with pyridine . The synthesis of 6,6’-dimethyl-2,2’-bipyridyl, another related compound, has been reported from 6-bromopicoline .Molecular Structure Analysis

The molecular formula of 6,6’-Di-tert-Butyl-2,2’-bipyridine is C18H24N2 . The molecular weight is 268.39700 .Chemical Reactions Analysis

6,6’-Di-tert-Butyl-2,2’-bipyridine has been involved in various chemical reactions. For example, it has been used in the preparation of 2,6-di-tert-butylpyridine hydrotriflate . It has also been used as a proton scavenger to check the progress of the living polymerization of isobutylene .科学研究应用

超分子化学:2,2':6',2''-联吡啶-6,6''-二基(叔丁基硝基氧化物)等双自由基化合物在超分子化学中显示出潜力,特别是在高自旋态和低自旋态之间转换。这可用于具有可变磁性的材料中 (Konno, Koide, Ishida, 2013)。

催化和合成:联吡啶配体,如 6,6'-二叔丁基-2,2'-联吡啶,在催化中发挥作用。例如,具有联吡啶配体的二氧钼 (VI) 配合物在环辛烯的环氧化中作为均相催化剂显示出很高的活性,表明它们在有机合成中的用途 (Günyar 等人,2009)。

配位化学:在配位化学中,像三(4,4'-二叔丁基-2,2'-联吡啶-κ2 N,N')钼 (II) 这样的化合物显示出复杂的晶体结构和相互作用,证明了 6,6'-二叔丁基-2,2'-联吡啶在形成复杂配位化合物中的潜力 (Amarante 等人,2011)。

电催化:在电催化中,其中联吡包括 4,4'-二叔丁基-2,2'-联吡啶的化合物 Re(bipy-tBu)(CO)3Cl 显示出改进的催化活性,用于将二氧化碳还原为一氧化碳。这表明在能量转换和环境修复中具有潜在应用 (Smieja, Kubiak, 2010)。

有机金属化学:在有机金属化学领域,已经合成了衍生自 6-叔丁基-2,2'-联吡啶(在结构上类似于 6,6'-二叔丁基-2,2'-联吡啶)的钯 (II) 和铂 (II) 的环金属化衍生物,表明此类配体在形成具有催化和材料科学潜在应用的金属配合物方面的多功能性 (Stoccoro 等人,1993)。

作用机制

Target of Action

It is known that bipyridine compounds often act as ligands, forming complexes with various metal ions . These complexes can then interact with different targets depending on the specific metal ion and the biological context.

Mode of Action

6,6’-Di-tert-Butyl-2,2’-bipyridine acts as a ligand, capable of forming complexes with metal ions . The interaction of these complexes with their targets can lead to various changes, depending on the specific target and the nature of the interaction. For instance, some complexes can catalyze specific chemical reactions .

Biochemical Pathways

The compound’s ability to form complexes with metal ions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific metal ion and the biological context .

Pharmacokinetics

The compound’s solubility and stability, which can impact its bioavailability, may be influenced by its chemical structure and the presence of the tert-butyl groups .

Result of Action

The compound’s ability to form complexes with metal ions suggests that it could potentially have a variety of effects, depending on the specific metal ion and the biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,6’-Di-tert-Butyl-2,2’-bipyridine. For instance, the compound’s stability and solubility can be influenced by factors such as pH and temperature . Additionally, the presence of specific metal ions in the environment can influence the compound’s ability to form complexes and thus its mode of action .

未来方向

属性

IUPAC Name |

2-tert-butyl-6-(6-tert-butylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-17(2,3)15-11-7-9-13(19-15)14-10-8-12-16(20-14)18(4,5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUZGUUGIRGZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)